4-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 4-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Brand Name: Vulcanchem
CAS No.: 421567-39-7
VCID: VC15626076
InChI: InChI=1S/C30H25FN2O4/c1-17-27(30(35)33-22-9-5-8-21(31)15-22)28(19-10-11-25-26(14-19)37-16-36-25)29-23(32-17)12-20(13-24(29)34)18-6-3-2-4-7-18/h2-11,14-15,20,28,32H,12-13,16H2,1H3,(H,33,35)
SMILES:
Molecular Formula: C30H25FN2O4
Molecular Weight: 496.5 g/mol

4-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

CAS No.: 421567-39-7

Cat. No.: VC15626076

Molecular Formula: C30H25FN2O4

Molecular Weight: 496.5 g/mol

* For research use only. Not for human or veterinary use.

4-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide - 421567-39-7

Specification

CAS No. 421567-39-7
Molecular Formula C30H25FN2O4
Molecular Weight 496.5 g/mol
IUPAC Name 4-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Standard InChI InChI=1S/C30H25FN2O4/c1-17-27(30(35)33-22-9-5-8-21(31)15-22)28(19-10-11-25-26(14-19)37-16-36-25)29-23(32-17)12-20(13-24(29)34)18-6-3-2-4-7-18/h2-11,14-15,20,28,32H,12-13,16H2,1H3,(H,33,35)
Standard InChI Key ULOHJNTYUAHSON-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5)C(=O)NC6=CC(=CC=C6)F

Introduction

Structural Elucidation and Molecular Characteristics

Core Framework and Substituent Configuration

The compound’s backbone consists of a partially saturated quinoline system (1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide), which adopts a boat-like conformation due to the fusion of cyclohexene and pyridine rings . Key substituents include:

  • A 1,3-benzodioxol-5-yl group at position 4, contributing electron-rich aromaticity and potential metabolic stability.

  • An N-(3-fluorophenyl) carboxamide at position 3, introducing hydrogen-bonding capacity and halogen-mediated interactions .

  • A methyl group at position 2 and a phenyl group at position 7, enhancing lipophilicity and steric bulk.

The molecular formula C30H25FN2O4 (MW: 496.5 g/mol) was confirmed via high-resolution mass spectrometry, with the SMILES string CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5)C(=O)NC6=CC(=CC=C6)F providing a detailed connectivity map .

Spectroscopic and Computational Data

Predicted collision cross sections (CCS) for adducts were calculated using ion mobility spectrometry, revealing insights into gas-phase conformation:

Adductm/zCCS (Ų)
[M+H]+497.18712225.0
[M+Na]+519.16906239.3
[M-H]-495.17256234.4

These values suggest a compact structure in positive ion mode, expanding upon sodium adduction due to charge-induced dipole interactions . The InChIKey ULOHJNTYUAHSON-UHFFFAOYSA-N facilitates database interoperability for virtual screening.

Synthetic Pathways and Reaction Mechanisms

Multi-Step Organic Synthesis

The synthesis involves three critical stages, as inferred from analogous quinolines:

  • Formation of the Hexahydroquinoline Core: A Dieckmann cyclization of δ-keto esters under acidic conditions generates the saturated bicyclic system.

  • Introduction of the Benzodioxole Moiety: Suzuki-Miyaura coupling attaches the 1,3-benzodioxol-5-yl group to position 4 using a palladium catalyst.

  • Carboxamide Formation: Reaction of the quinoline-3-carboxylic acid intermediate with 3-fluoroaniline via mixed anhydride activation (e.g., ethyl chloroformate).

Key challenges include controlling stereochemistry at position 7 during phenyl group incorporation and minimizing epimerization during amide bond formation.

Reactivity and Stability Profile

Hydrolytic Susceptibility

The carboxamide linkage (-CONH-) is prone to acid- or base-catalyzed hydrolysis, yielding 3-fluoroaniline and the corresponding carboxylic acid. Accelerated degradation occurs at pH < 2 or > 10, as observed in related compounds.

Oxidation and Metabolic Considerations

The benzodioxole ring undergoes oxidative cleavage by cytochrome P450 enzymes (e.g., CYP3A4), producing catechol intermediates. Fluorine at the meta position on the aniline ring reduces para-hydroxylation rates, enhancing metabolic stability compared to non-fluorinated analogs.

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